
Pyrrolidine
Overview
Description
Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH₂)₄NH. It is a cyclic secondary amine and is classified as a saturated heterocycle. This compound is a colorless liquid that is miscible with water and most organic solvents. It has a characteristic odor described as "ammoniacal, fishy, shellfish-like" . This compound is significant in various fields due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine can be synthesized through several methods. One classical method involves the reduction of pyrrole using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether . Another method includes the 1,3-dipolar cycloaddition between a 1,3-dipole (e.g., nitrone, azide, or azomethine ylide) and a dipolarophile (typically an olefin) .
Industrial Production Methods: Industrially, this compound is produced by reacting 1,4-butanediol with ammonia at temperatures between 165–200°C and pressures of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The reaction occurs in a continuous tube- or tube bundle reactor, and the product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form pyrrolidone derivatives. It also participates in nucleophilic addition reactions by forming enamines, which are intermediates in the Stork enamine alkylation .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: this compound can undergo substitution reactions with alkyl halides to form N-alkylpyrrolidines.
Major Products: The major products formed from these reactions include pyrrolidone derivatives, N-alkylpyrrolidines, and various substituted pyrrolidines .
Scientific Research Applications
Pharmacological Applications
Pyrrolidine and its derivatives have garnered attention for their wide-ranging biological activities. Recent studies have identified several key pharmacological applications:
- Antimicrobial Properties : this compound derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from this compound have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
- Anticancer Activity : this compound-based compounds have been investigated for their cytotoxic effects against cancer cell lines. Notably, certain derivatives have demonstrated promising activity against human cancer cells, suggesting their potential use in cancer therapy .
- Central Nervous System Disorders : this compound derivatives are being explored for their neuroprotective effects and potential in treating neurological disorders. For example, specific this compound compounds have shown efficacy as antagonists of the chemokine receptor CXCR4, which is implicated in HIV infection and cancer metastasis .
- Anti-inflammatory Effects : Some this compound derivatives possess anti-inflammatory properties, making them suitable for treating inflammatory diseases. Their ability to modulate inflammatory pathways opens avenues for drug development targeting conditions like arthritis and other inflammatory disorders .
Synthetic Applications
The synthesis of this compound is pivotal in organic chemistry and drug discovery. Various synthetic strategies have been developed to create this compound derivatives with enhanced biological activities:
- Microwave-Assisted Organic Synthesis (MAOS) : This technique has revolutionized the synthesis of pyrrolidines by improving reaction efficiency and reducing environmental impact. MAOS allows for rapid synthesis of diverse this compound derivatives with controlled stereochemistry .
- Functionalization of Preformed Rings : Researchers have developed methods to modify existing this compound rings to enhance their pharmacological profiles. This includes the introduction of various functional groups that can influence biological activity and selectivity .
Case Studies and Research Findings
Several case studies illustrate the applications of this compound in drug discovery:
- Enzyme Inhibition : A study highlighted the synthesis of multimeric this compound iminosugars that act as inhibitors for human β-glucocerebrosidase (GCase) and α-galactosidase A (α-Gal A). One compound showed a remarkable 375-fold higher inhibition compared to standard references, indicating its potential as a therapeutic agent for Fabry disease .
- Diabetes Treatment : Research on polyhydroxylated this compound derivatives revealed their ability to inhibit glycosidase enzymes involved in diabetes management. One compound demonstrated 57% inhibition against aldose reductase in vitro, showcasing its potential role in diabetic retinopathy treatment .
Industrial Applications
Beyond pharmaceuticals, this compound has significant industrial applications:
- Solvents and Intermediates : this compound is used as a solvent in chemical reactions and as an intermediate in the production of various chemicals, including agrochemicals and polymers .
- Chiral Catalysts : this compound derivatives serve as effective chiral controllers in asymmetric synthesis, facilitating the production of enantiomerically pure compounds essential in pharmaceuticals .
Mechanism of Action
Pyrrolidine exerts its effects through various mechanisms, depending on its application. In organic synthesis, it forms enamines that facilitate nucleophilic addition reactions. In biological systems, this compound alkaloids interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various pharmacological effects . The specific pathways involved can vary widely based on the particular this compound derivative and its target.
Comparison with Similar Compounds
Pyrrolidine is often compared with other nitrogen-containing heterocycles such as pyrrole, pyrroline, and pyrrolizidine.
This compound’s uniqueness lies in its saturated, non-aromatic structure, which provides distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
Pyrrolidine is a five-membered heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound and its derivatives, highlighting their potential therapeutic applications.
Structure and Properties
This compound, with the molecular formula , features a nitrogen atom within its ring structure, contributing to its unique chemical properties. The presence of this nitrogen allows this compound to participate in various biological interactions, making it a valuable scaffold in drug design.
Biological Activities
Research has demonstrated that this compound and its derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : this compound derivatives have shown promising results against various bacterial strains. For instance, compounds synthesized from this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones reaching up to 32 mm and 20 mm, respectively .
- Anticancer Properties : Certain this compound derivatives have been evaluated for their anticancer activities. A study reported that specific this compound amide derivatives displayed noteworthy cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective potency .
- Anti-inflammatory Effects : this compound-based compounds have been identified as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation. One derivative demonstrated anti-inflammatory activity in a lipopolysaccharide-induced acute lung injury model, suggesting potential applications in treating inflammatory diseases .
- Cholinesterase Inhibition : Some this compound derivatives have been studied for their ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. For example, certain compounds showed IC50 values as low as 0.029 µM for acetylcholinesterase inhibition, indicating strong potential as therapeutic agents .
- Antiviral Activity : this compound-containing compounds have also been explored for antiviral properties, particularly against HIV by acting as antagonists of the CXCR4 receptor involved in viral entry into host cells .
Case Studies and Research Findings
Several studies highlight the versatility and effectiveness of this compound derivatives:
- This compound Derivatives Against Diabetes : Guazzelli et al. (2019) synthesized polyhydroxylated this compound derivatives that inhibited aldose reductase (ALR2), showing 57% inhibition in an in vitro model of diabetic retinopathy. This suggests their potential role in managing diabetes-related complications .
- Multimeric this compound Iminosugars : A study by Martinez-Bailen et al. (2020) focused on multivalent this compound iminosugars as enhancers of enzyme activity for Fabry disease treatment. One compound exhibited a 375-fold increase in inhibition potency compared to monovalent references, demonstrating the significance of structural modifications in enhancing biological activity .
- Antituberculosis Activity : Research on thiohydantoin-pyrrolidine derivatives revealed enhanced activity against Mycobacterium tuberculosis, outperforming traditional treatments like ethambutol .
Data Summary
The following table summarizes key findings regarding the biological activities of selected this compound derivatives:
Q & A
Basic Research Questions
Q. What are the key structural considerations for designing pyrrolidine derivatives with enhanced biological activity?
- Methodological Answer : To optimize this compound derivatives, focus on stereoelectronic effects and substituent positioning. Computational methods like CoMFA and CoMSIA can map 3D chemical space, identifying regions where electron-donating groups (e.g., at the 3rd position of the this compound ring) enhance activity, while electron-withdrawing groups (e.g., at the 4th and 5th positions) improve binding affinity . Combine these insights with molecular docking to validate interactions with target receptors (e.g., DPP-4 inhibitors) . For experimental validation, synthesize derivatives via reductive amination or cycloaddition reactions and test in vitro using enzyme inhibition assays .
Q. How can this compound’s conformational flexibility impact its role in drug discovery?
- Methodological Answer : Analyze this compound’s puckering dynamics via NMR or X-ray crystallography to assess ring-flipping barriers. For example, 2-(Chloromethyl)this compound derivatives exhibit restricted conformations, which can be leveraged to improve target selectivity. Use density functional theory (DFT) to model puckering energetics and correlate with biological activity (e.g., antimicrobial MIC values) . Experimental validation involves synthesizing constrained analogs (e.g., spirocyclic pyrrolidines) and comparing their activity to flexible counterparts .
Q. What analytical techniques are critical for characterizing this compound-containing compounds?
- Methodological Answer : Employ tandem mass spectrometry (MS/MS) with electron transfer dissociation (ETD) to fragment this compound derivatives without cleaving N-terminal proline residues, preserving structural information . For complex mixtures (e.g., plant extracts), use UPLC/Q-TOF-MS with Fast-DDA mode and spectral networking to identify this compound alkaloids . Validate purity via HPLC with UV/vis or ELSD detection, referencing PubChem data (e.g., CAS RN 54288-80-1 for 2-(Chloromethyl)this compound) .
Advanced Research Questions
Q. How can contradictory kinetic data for this compound-mediated reactions be resolved?
- Methodological Answer : Contradictions in reaction rates (e.g., linear vs. nonlinear dependence on this compound concentration) often arise from solvent effects. Use kinetic isotope experiments (e.g., deuterated this compound) to probe hydrogen-transfer mechanisms . Replicate reactions in controlled solvent systems (e.g., DMSO vs. methanol/acetonitrile mixtures) and analyze using Eyring plots to distinguish between associative and dissociative pathways . For example, this compound’s nucleophilicity in methanol/acetonitrile mixtures correlates with gradual methanol desolvation, which can be modeled via MD simulations .
Q. What strategies validate this compound derivative assignments in synthetic mixtures with structural isomers?
- Methodological Answer : Apply orthogonal techniques:
- Spectral Networking : Use characteristic fragmentation patterns (e.g., m/z 84 for this compound rings) in UPLC/Q-TOF-MS to cluster isomers .
- X-ray Crystallography : Resolve ambiguous NMR assignments (e.g., distinguishing N-acylated pyrrolidines from oxazepines) .
- Synthetic Controls : Prepare reference compounds (e.g., benzoylated this compound) to match retention times and spectral data .
Q. How can solvent polarity be exploited to modulate this compound’s reactivity in organocatalysis?
- Methodological Answer : Solvent polarity directly impacts this compound’s nucleophilicity. In methanol/acetonitrile mixtures, increasing acetonitrile content reduces methanol solvation, enhancing this compound’s reactivity. Use DFT-MD simulations to predict nucleophilicity parameters (N) and validate experimentally via kinetic profiling (e.g., SN2 reactions) . For asymmetric catalysis, screen chiral solvents or ionic liquids to induce enantioselectivity in this compound-catalyzed reactions .
Q. Contradictions and Resolutions
- Issue : Conflicting reports on this compound’s role in base-catalyzed reactions.
Resolution : Primary vs. secondary amine reactivity differs in solvent systems. For primary amines (e.g., n-butylamine), reactions are not base-catalyzed in DMSO, whereas this compound (secondary amine) shows concentration-dependent rate increases due to stronger solvation effects .
Properties
IUPAC Name |
pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRDLPDLKQPQOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
Record name | PYRROLIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1409 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PYRROLIDINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89014-29-9, 25150-61-2 (hydrochloride) | |
Record name | Pyrrolidine, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89014-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123751 | |
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DSSTOX Substance ID |
DTXSID3059559 | |
Record name | Pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrrolidine appears as a colorless to pale yellow liquid with an ammonia-like odor. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless to yellow liquid with ammonia-like odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colourless liquid; Penetrating amine-type aroma | |
Record name | PYRROLIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1409 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pyrrolidine | |
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Record name | Pyrrolidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Pyrrolidine | |
Source | Human Metabolome Database (HMDB) | |
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Record name | PYRROLIDINE | |
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Record name | Pyrrolidine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1598/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
86.56 °C, 87.00 to 88.00 °C. @ 760.00 mm Hg, 89 °C | |
Record name | PYRROLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrrolidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |
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Flash Point |
37 °F (NFPA, 2010), 37 °F, 37 °F (3 °C) (CLOSED CUP), 3 °C | |
Record name | PYRROLIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1409 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pyrrolidine | |
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Record name | PYRROLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PYRROLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Soluble in ethanol, ethyl ether; slightly soluble in benzene, chloroform, In water, 1.0X10+6 mg/L (miscible) at 20 °C, 1.00E+06 mg/L @ 20 °C (exp), Solubility in water: miscible, Soluble in water, fats, Soluble (in ethanol) | |
Record name | PYRROLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrrolidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PYRROLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Pyrrolidine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1598/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.8520 at 22.5 °C/4 °C, Relative density (water = 1): 0.85, 0.847-0.853 | |
Record name | PYRROLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PYRROLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Pyrrolidine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1598/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
2.45 (Air = 1), Relative vapor density (air = 1): 2.45 | |
Record name | PYRROLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PYRROLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
62.7 [mmHg], 62.7 mm Hg at 25 °C, Vapor pressure, kPa at 39 °C: 1.8 | |
Record name | Pyrrolidine | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | PYRROLIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PYRROLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless to pale yellow liq | |
CAS No. |
123-75-1 | |
Record name | PYRROLIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1409 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16858 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PYRROLIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrrolidine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRROLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJU5627FYV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PYRROLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrrolidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PYRROLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-57.79 °C, -63 °C | |
Record name | PYRROLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrrolidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PYRROLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.